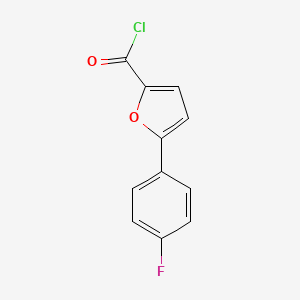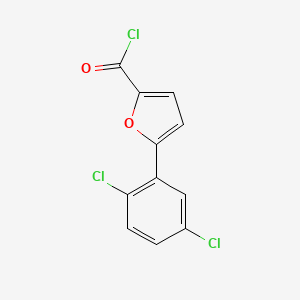
1-Fluoro-3,5-dimethoxybenzene
Vue d'ensemble
Description
1-Fluoro-3,5-dimethoxybenzene is used in the preparation of 5-fluoro-benzene-1,3-diol using reagents like tetrabutylammonium iodide and boron trichloride .
Synthesis Analysis
This compound can be synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The reaction of arenes involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular formula of this compound is C8H9FO2. It has an average mass of 156.154 Da and a monoisotopic mass of 156.058655 Da .Chemical Reactions Analysis
In the context of aromatic rings, the principal types of reactions involving this compound are substitution, addition, and oxidation . For instance, it undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.503 (lit.), a boiling point of 88 °C/6 mmHg (lit.), and a density of 1.171 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
1-Fluoro-3,5-dimethoxybenzene (1) has been utilized in various chemical synthesis processes. For instance, it was used in the facile synthesis of 1-fluoro-1-deoxy-Delta(8)-THC analogs, highlighting its role in the modification of chemical structures (Crocker et al., 2007). Additionally, its derivative, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, indicating its versatility in producing new compounds (Sweeney, McArdle, & Aldabbagh, 2018).
Role in Chemical Reactions
In chemical reactions, this compound has shown significance in various processes. For instance, its treatment under certain conditions resulted in products like 2-fluoro-1,3,5-trimethoxybenzene, demonstrating its reactive nature and ability to form different products under specific conditions (Banks et al., 1999).
Application in Organic Chemistry
This compound has been instrumental in organic chemistry research. For example, its derivatives were used in the iterative benzyne-furan cycloaddition reactions, contributing to studies toward the total synthesis of complex organic molecules (Morton & Barrett, 2006).
Influence in Material Science
In material science, derivatives of this compound have been explored for their potential applications. For instance, its derivative was synthesized and investigated as a redox shuttle additive for overcharge protection in lithium-ion batteries, indicating its potential application in advanced battery technology (Zhang et al., 2010).
Mécanisme D'action
Target of Action
It is known that the compound can interact with various biological systems, potentially influencing their function .
Mode of Action
1-Fluoro-3,5-dimethoxybenzene is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions, leading to the formation of the final product .
Result of Action
It is known that the compound can be used in the preparation of other chemical entities, suggesting that it may have a role in synthetic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is a combustible liquid and may cause skin and eye irritation, as well as respiratory system irritation . Therefore, appropriate safety measures should be taken when handling this compound.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that this compound is soluble in organic solvents . It is used in the preparation of 5-fluoro-benzene-1,3-diol using reagents like tetrabutylammonium iodide and boron trichloride
Cellular Effects
It is known that this compound can cause skin and eye irritation, and may cause respiratory system irritation
Molecular Mechanism
It is known that this compound can interact with certain reagents to form 5-fluoro-benzene-1,3-diol
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions
Propriétés
IUPAC Name |
1-fluoro-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKMNAEFPEIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378962 | |
| Record name | 1-Fluoro-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52189-63-6 | |
| Record name | 1-Fluoro-3,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52189-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper for producing 1-fluoro-3,5-dimethoxybenzene?
A1: The research paper describes a novel, two-step method for synthesizing this compound that utilizes readily available starting materials and avoids harsh reaction conditions. [] This method employs sequential iridium and copper catalysis to achieve meta-selective radiofluorination of 1,3-dimethoxybenzene. [] The use of a benchtop-friendly procedure, bypassing the need for air-sensitive techniques, makes it particularly attractive for radiolabeling applications. [] This is significant because it provides a more accessible and efficient route to produce this compound, particularly valuable for incorporating the fluorine-18 radioisotope.
Q2: What are the potential applications of this compound, especially considering its production using the described method?
A2: The efficient synthesis of this compound, especially when labeled with fluorine-18 using the described method, opens doors for its application in positron emission tomography (PET) imaging. [] While the compound itself might not be a drug candidate, its structure could serve as a scaffold for developing novel PET tracers. The fluorine-18 radiolabel enables tracking the tracer's distribution and behavior in biological systems, offering insights into various biological processes. This could be valuable in drug discovery, preclinical research, and potentially even in diagnostic imaging.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)




![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)


![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)

